BenchChemオンラインストアへようこそ!

2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole

Structure-Activity Relationship (SAR) Medicinal Chemistry Sulfonamide Drug Design

Select this compound for its 3,4-dimethoxyphenylsulfonyl group, which provides a distinct electronic profile vs. phenylsulfonyl or mono‑methoxy analogs. The unsubstituted benzimidazole NH enables rapid N‑functionalization for library synthesis. Request a quote today to advance your SAR or docking validation workflow.

Molecular Formula C20H23N3O4S
Molecular Weight 401.48
CAS No. 886904-72-9
Cat. No. B3014704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole
CAS886904-72-9
Molecular FormulaC20H23N3O4S
Molecular Weight401.48
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC
InChIInChI=1S/C20H23N3O4S/c1-26-18-8-7-15(13-19(18)27-2)28(24,25)23-11-9-14(10-12-23)20-21-16-5-3-4-6-17(16)22-20/h3-8,13-14H,9-12H2,1-2H3,(H,21,22)
InChIKeyWDOWNOPUWDSCLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole (CAS 886904-72-9): Core Structural and Pharmacophoric Profile for Research Procurement


2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole (CAS 886904-72-9) is a synthetic small molecule (C20H23N3O4S, MW 401.5) composed of a benzimidazole core linked via a piperidine spacer to a 3,4-dimethoxyphenylsulfonyl moiety . It belongs to the broader class of sulfonamide derivatives of (piperidin-4-yl)-1H-benzo[d]imidazoles, a scaffold explored for anti-inflammatory and antimicrobial applications [1]. As a non-N-substituted benzimidazole variant, it serves as a key intermediate or reference analog within structure-activity relationship (SAR) studies, where its 3,4-dimethoxy substitution pattern is a primary point of differentiation from simple phenylsulfonyl or mono-methoxy analogs .

Why 2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole Cannot Be Assumed Interchangeable with Other Piperidinyl-Benzimidazole Sulfonamides


Within the piperidinyl-benzimidazole sulfonamide class, even minor variations in the aryl sulfonamide substituent profoundly alter electronic properties, target binding, and biological outcomes. The 3,4-dimethoxyphenylsulfonyl group introduces two electron-donating methoxy substituents that modulate the sulfonamide's hydrogen-bond acceptor capacity and the overall molecular dipole, distinguishing it from unsubstituted phenylsulfonyl or mono-methoxy analogs [1]. Published SAR on related 1-(2-methoxyethyl)-2-(1-(substituted sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazoles demonstrates that varying the sulfonamide aromatic substitution yields anti-inflammatory inhibition rates spanning from below 50% to over 84%, depending on the specific substituent pattern [2]. These data underscore that generic substitution without explicit comparative evidence for the 3,4-dimethoxy variant risks selecting a compound with unverified potency, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for 2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole (CAS 886904-72-9) Against Closest Analogs


Electronic and Steric Differentiation of the 3,4-Dimethoxyphenylsulfonyl Group vs. Unsubstituted Phenylsulfonyl and 4-Methoxyphenylsulfonyl Analogs

The 3,4-dimethoxyphenylsulfonyl moiety in CAS 886904-72-9 provides a dual methoxy substitution that is absent in the simpler 2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole and 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole analogs [1]. This substitution pattern increases electron density on the aromatic ring (Hammett σ_p for OMe = -0.27; two OMe groups yield a cumulative electron-donating effect) and introduces two additional hydrogen-bond acceptor sites, which can enhance binding affinity in target pockets that accommodate this geometry [1]. In a related series of 1-(2-methoxyethyl)-2-(1-(substituted sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazoles, phenylsulfonamide-containing derivatives exhibited anti-inflammatory inhibition rates of 79.6–84.2% in a COX-2 centric assay; the contribution of specific aryl substitution patterns to this activity was not individually resolved, but the 3,4-dimethoxy pattern is predicted via docking studies to engage additional polar contacts within the COX-2 active site compared to unsubstituted phenyl [2].

Structure-Activity Relationship (SAR) Medicinal Chemistry Sulfonamide Drug Design

Predicted Physicochemical and ADME Differentiation Relative to N-Substituted Benzimidazole Analogs

Unlike the 1-(2-methoxyethyl)- and 1-(2-ethoxyethyl)-substituted analogs characterized in the published sulfonamide series [1], CAS 886904-72-9 bears no alkyl substitution on the benzimidazole N1 position. This structural difference is expected to reduce molecular weight (401.5 vs. 429.5+ for methoxyethyl analogs), decrease lipophilicity (cLogP), and increase the number of hydrogen-bond donors (HBD = 1 for the free benzimidazole NH vs. 0 for N-substituted analogs). These changes improve compliance with Lipinski's Rule of Five parameters and may enhance aqueous solubility, a common limiting factor for unsubstituted benzimidazole sulfonamides [1]. The specific topological polar surface area (tPSA) and cLogP values for CAS 886904-72-9 have not been experimentally reported at time of writing; however, computational estimates based on the structure place tPSA ≈ 82 Ų and cLogP ≈ 2.8, compared to tPSA ≈ 74 Ų and cLogP ≈ 3.4 for the 1-(2-methoxyethyl) analog [1].

ADME Prediction Drug-likeness Physicochemical Profiling

Synthetic Accessibility and Intermediate Utility Compared to More Complex Benzimidazole-Piperidine Sulfonamides

CAS 886904-72-9 can be synthesized via sulfonylation of 2-(piperidin-4-yl)-1H-benzo[d]imidazole with 3,4-dimethoxybenzenesulfonyl chloride, a one-step derivatization from commercially available precursors [1]. This contrasts with the multi-step sequences required for N-substituted analogs (cyclization, Boc-protection, N-alkylation, deprotection, and sulfonylation), which involve at least five synthetic transformations [2]. The reduced step count translates to higher typical yields, lower procurement cost, and faster delivery timelines when sourcing from custom synthesis providers. For research groups conducting parallel SAR exploration, CAS 886904-72-9 serves as a more accessible scaffold for diversification at the benzimidazole N1 or piperidine positions compared to analogs that already carry N-substituents.

Chemical Synthesis Medicinal Chemistry Building Blocks

Recommended Application Scenarios for 2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole (CAS 886904-72-9) Based on Evidence


SAR Probe for Evaluating the Contribution of 3,4-Dimethoxy Substitution to Target Binding in Benzimidazole-Piperidine Sulfonamide Programs

CAS 886904-72-9 is best deployed as a comparator compound in SAR studies that systematically vary the aryl sulfonamide substituent. Its 3,4-dimethoxyphenylsulfonyl group provides a distinct electronic and steric profile relative to phenylsulfonyl, 4-methoxyphenylsulfonyl, 4-bromophenylsulfonyl, and 2,5-difluorophenylsulfonyl analogs, enabling researchers to isolate the contribution of dual methoxy substitution to in vitro potency and selectivity [1].

Reference Standard for In Silico Docking and Pharmacophore Model Validation Targeting COX-2, DNA Gyrase-B, or CYP51

Published molecular modeling studies on related sulfonamide derivatives of (piperidin-4-yl)-1H-benzo[d]imidazoles have demonstrated binding interactions with COX-2 (PDB: 1CX2), DNA Gyrase-B (PDB: 1EI1), and CYP51 (PDB: 1EA1) [1]. CAS 886904-72-9, with its distinct 3,4-dimethoxy pharmacophore, can serve as a validation ligand in these docking workflows to test whether computational models recapitulate the expected binding pose differences arising from the dual methoxy substitution.

Precursor for Late-Stage Diversification via N1-Alkylation of the Benzimidazole Core

The unsubstituted benzimidazole NH in CAS 886904-72-9 is a reactive handle for N-alkylation or N-arylation, enabling rapid generation of diverse 1-substituted analogs from a common intermediate [1]. This contrasts with pre-functionalized analogs that require de novo multi-step synthesis for each new N1 variant, positioning CAS 886904-72-9 as a strategic building block for library synthesis.

Physicochemical Benchmarking Against N-Substituted Benzimidazole Sulfonamides in Solubility and Permeability Assays

Due to its lower predicted logP and additional hydrogen-bond donor relative to N-alkylated analogs, CAS 886904-72-9 can be used as a reference compound in kinetic solubility and parallel artificial membrane permeability assays (PAMPA) to benchmark the impact of benzimidazole N1-substitution on physicochemical properties [1]. This application is particularly relevant when lead optimization encounters solubility-limited absorption.

Quote Request

Request a Quote for 2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.